molecular formula C18H13ClN2O2S B2623214 3-chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868376-85-6

3-chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2623214
CAS No.: 868376-85-6
M. Wt: 356.82
InChI Key: PZOFOWIJCSMHIR-ZZEZOPTASA-N
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Description

Introduction to 3-Chloro-N-[(2Z)-4-Methoxy-3-(Prop-2-Yn-1-Yl)-2,3-Dihydro-1,3-Benzothiazol-2-Ylidene]Benzamide

Chemical Identity and Nomenclature

Systematic IUPAC Name Derivation

The IUPAC name is constructed through a hierarchical analysis of the molecular structure:

  • Parent structure : The benzothiazole ring system (1,3-benzothiazole) forms the core.
  • Substituents :
    • A methoxy group (-OCH₃) at position 4.
    • A prop-2-yn-1-yl group (-CH₂C≡CH) at position 3.
    • A chlorine atom at the meta position of the benzamide substituent.
  • Stereodescriptors : The (2Z) configuration specifies the geometry of the imine-like bond in the dihydrobenzothiazole ring, indicating that the higher-priority groups (benzamide and prop-2-yn-1-yl) are on opposite sides of the double bond.

The full name reflects these components in sequence:
3-Chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide .

Table 1: Structural Breakdown

Component Position/Feature Priority (Cahn-Ingold-Prelog)
Benzothiazole core 1,3-Benzothiazole Parent heterocycle
Methoxy group C4 Substituent
Prop-2-yn-1-yl group C3 Substituent
Benzamide group C2 (exocyclic imine position) Substituent
Chlorine atom C3 (benzamide ring) Substituent
Alternative Nomenclatural Systems in Heterocyclic Chemistry
  • Hantzsch-Widman System : Classifies the benzothiazole core as a bicyclic system with one sulfur and one nitrogen atom. The numbering follows the thiazole ring (positions 1–3) fused to a benzene ring (positions 4–9).
  • Replacement Nomenclature : Describes the compound as a 2-arylidene derivative of 4-methoxy-3-prop-2-yn-1-yl-2,3-dihydrobenzothiazole.
  • CAS Registry Name : Emphasizes the substituent order: Benzamide, 3-chloro-N-[4-methoxy-3-(2-propynyl)-2,3-dihydro-2-benzothiazolylidene]-.

Historical Context in Benzothiazole Derivative Research

Benzothiazoles have been studied since the late 19th century, with early work focused on dyestuffs. The discovery of their biological activity in the 1950s catalyzed medicinal chemistry research. Key milestones relevant to this compound include:

  • 1980s : Synthesis of 2-arylidene benzothiazoles as kinase inhibitors.
  • 2000s : Development of hybrid architectures combining benzothiazoles with sulfonamides for enhanced bioavailability.
  • 2020s : Advances in stereoselective synthesis of Z-configured imines in benzothiazole systems.

This compound represents a convergence of these trends, integrating a propargyl group for click chemistry compatibility and a chloro-benzamide moiety for target binding.

Position Within Sulfonamide-Benzothiazole Hybrid Architectures

The compound belongs to the sulfonamide-benzothiazole hybrid class, characterized by:

  • Shared Features :
    • A benzothiazole core for planar aromatic interactions.
    • An amide linker (-CONH-) mimicking sulfonamide pharmacophores.
    • Alkynyl groups for synthetic modularity.

Table 2: Comparison with Related Hybrids

Feature This Compound Typical Sulfonamide-Benzothiazole Hybrids
Core structure 2,3-Dihydrobenzothiazole Fully aromatic benzothiazole
Substituents Prop-2-yn-1-yl, methoxy Methyl, halogen, nitro
Amide linkage Exocyclic imine Direct C2 sulfonamide
Bioactivity target Kinases, topoisomerases Carbonic anhydrases, proteases

The Z-configuration of the imine group distinguishes it from earlier hybrids, potentially influencing binding kinetics through steric effects.

Properties

IUPAC Name

3-chloro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O2S/c1-3-10-21-16-14(23-2)8-5-9-15(16)24-18(21)20-17(22)12-6-4-7-13(19)11-12/h1,4-9,11H,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOFOWIJCSMHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)Cl)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzothiazole core, followed by the introduction of the methoxy and prop-2-yn-1-yl groups. The final step involves the chlorination of the benzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield. Safety measures are also crucial due to the potential toxicity of some intermediates and reagents used in the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethoxylated compounds .

Scientific Research Applications

3-chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzothiazole/Thiazole Core

A. (Z)-N-[3-(2-Methoxyphenyl)-4-Phenyl-2,3-Dihydrothiazol-2-ylidene]-4-Methylbenzamide

  • Core: 2,3-Dihydrothiazole (non-benzannulated).
  • Substituents :
    • 2-Methoxyphenyl and phenyl groups at positions 3 and 3.
    • 4-Methylbenzamide substituent.
  • Key Differences: The absence of a fused benzene ring reduces π-conjugation compared to the target compound.

B. 4-Chloro-N-[(3Z)-2-Oxo-2,3-Dihydro-1H-Indol-3-ylidene]benzohydrazide

  • Core: 2,3-Dihydroindole (non-sulfur-containing).
  • Substituents :
    • Chloro-substituted benzohydrazide.
  • Key Differences :
    • Replacement of sulfur with NH in the heterocycle alters electronic properties (e.g., reduced aromaticity).
    • The hydrazide group introduces additional hydrogen-bonding capacity compared to the benzamide group in the target compound.
Functional Group Comparisons

A. Propargyl vs. Methyl/Cyano Groups

  • May improve membrane permeability due to linear geometry .
  • Methyl/Cyano ( Compounds): Methyl groups increase lipophilicity, while cyano groups enhance dipole moments and hydrogen-bond acceptor capacity .

B. Methoxy vs. Chloro Substituents

  • Methoxy (Target Compound) :
    • Electron-donating effect stabilizes the aromatic system.
    • Participates in hydrogen bonding (e.g., with solvent or protein targets) .
  • Chloro () :
    • Electron-withdrawing effect increases electrophilicity of the core.
    • Common in bioactive compounds for enhanced binding to hydrophobic pockets .

Crystallographic and Spectroscopic Data Comparison

Table 1: Selected Physical and Spectral Properties
Compound Name Melting Point (°C) IR ν(C=N) (cm⁻¹) $^1$H-NMR δ(NH) (ppm) Reference
Target Compound* Not reported ~1645 (inferred) ~5.70–5.82 (N-NH2)
N-Methyl-N-(6-Chloro-7-Methyl-1,1-Dioxo-Benzodithiazin-3-yl)hydrazine 271–272 (dec.) 1645 5.70
(Z)-N-[3-(2-Methoxyphenyl)-4-Phenyl-Dihydrothiazol-2-ylidene]-4-Methylbenzamide Not reported Not reported Not reported
4-Chloro-N-[(3Z)-2-Oxoindolin-3-ylidene]benzohydrazide Not reported 1680 (C=O) 10.20 (NH)

*Note: Data for the target compound inferred from analogs due to lack of direct experimental reports.

Key Observations:
  • IR Spectroscopy : The C=N stretch in the target compound (~1645 cm⁻¹) aligns with values in benzothiazole derivatives .
  • NMR : NH protons in hydrazine/hydrazide derivatives appear downfield (δ 10.20 ppm in ), whereas NH2 groups in benzodithiazines resonate at δ ~5.70–5.82 ppm .

Biological Activity

3-chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide, with the CAS number 868376-85-6, is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. The compound features a benzothiazole core, a methoxy group, and a propynyl substituent, which are significant for its interaction with biological targets.

Anticancer Properties

The compound's biological activity has been primarily investigated in the context of anticancer research. Similar compounds within the benzothiazole family have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies on related benzothiazolone derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Key Findings:

  • Cytotoxicity : The compound exhibits cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these cell lines are critical for evaluating its potency.
Cell LineIC50 (µM)
MDA-MB-2311.35 ± 0.42
A5490.13 ± 0.01
HT-290.008 ± 0.001

These findings suggest that the compound may act as a microtubule-modulating agent, similar to combretastatin A4, which is known for its antiangiogenic properties and ability to disrupt microtubule dynamics .

The proposed mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells. Studies indicate that treatment with this compound results in G2/M phase arrest and can induce multipolar spindle formation, which is associated with increased cell death through aberrant cytokinesis .

Other Biological Activities

Beyond anticancer properties, preliminary studies suggest potential antimicrobial and anti-inflammatory activities of the compound. It may interact with specific enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms.

Case Studies and Comparative Analysis

A comparative analysis of similar compounds indicates that modifications in the benzothiazole structure significantly affect biological activity. For example:

  • Structural Variations : Alterations in substituents on the benzothiazole ring can enhance or diminish cytotoxicity.
  • Synergistic Effects : Combining this compound with other chemotherapeutic agents has shown enhanced efficacy against resistant cancer cell lines.

Research Implications

The ongoing research into this compound's structure-activity relationship (SAR) is crucial for developing more potent derivatives. The exploration of its pharmacokinetics and toxicity profiles will be essential for future clinical applications.

Q & A

Q. What are the common synthetic routes for preparing 3-chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide?

Methodological Answer: The compound can be synthesized via condensation reactions between functionalized benzothiazole precursors and chlorinated benzoyl derivatives. A typical approach involves:

Thiazole Ring Formation: Reacting 4-methoxy-3-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine with 3-chlorobenzoyl chloride in anhydrous pyridine under reflux, followed by purification via column chromatography .

Z-Isomer Control: The (2Z)-configuration is stabilized by intramolecular hydrogen bonding between the amide hydrogen and the methoxy group, confirmed by X-ray crystallography .
Key Characterization: Use NMR (1H/13C) to confirm regioselectivity and IR to validate amide bond formation.

Q. How is the structural integrity of this compound validated experimentally?

Methodological Answer:

  • X-ray Crystallography: Resolves the (2Z)-configuration and reveals intermolecular hydrogen bonds (e.g., N–H···N and C–H···O) that stabilize the crystal lattice .
  • Spectroscopic Techniques:
    • 1H NMR: Peaks at δ 8.2–8.5 ppm confirm aromatic protons, while δ 3.8–4.2 ppm indicate methoxy and propargyl groups.
    • 13C NMR: Signals near 160 ppm validate the amide carbonyl group .
  • Elemental Analysis: Matches calculated vs. experimental C, H, N, S, and Cl percentages to ensure purity.

Q. What solvents and reaction conditions optimize yield during synthesis?

Methodological Answer:

  • Solvent Choice: Pyridine or DMF enhances nucleophilicity of the benzothiazole amine, improving acylation efficiency .
  • Temperature: Reactions proceed optimally at 80–100°C under inert atmosphere (N2/Ar) to prevent oxidation of the propargyl group.
  • Workup: Neutralize excess acid with 10% NaHCO3, followed by recrystallization from methanol/water mixtures to isolate the product .

Advanced Research Questions

Q. How does the (2Z)-configuration influence biological activity and intermolecular interactions?

Methodological Answer: The (2Z)-isomer’s planar geometry facilitates π-π stacking with aromatic residues in enzyme active sites, as observed in related benzothiazole derivatives targeting bacterial PFOR enzymes . Computational docking (e.g., AutoDock Vina) can model interactions with hypothetical targets like acps-PPTase, where the chloro and methoxy groups enhance hydrophobic binding .

Q. What strategies resolve contradictions in reported antibacterial activity data for this compound?

Methodological Answer:

  • Dose-Response Analysis: Perform MIC assays across bacterial strains (e.g., S. aureus, E. coli) to identify strain-specific susceptibility .
  • Mechanistic Studies: Use fluorescence quenching to assess binding affinity to bacterial enzymes (e.g., dihydrofolate reductase) and compare with control inhibitors .
  • Metabolomics: Track downstream pathway disruptions (e.g., folate biosynthesis) via LC-MS to validate target engagement .

Q. How can computational methods predict degradation pathways under physiological conditions?

Methodological Answer:

  • DFT Calculations: Simulate hydrolysis of the propargyl group at physiological pH (7.4) to identify potential metabolites .
  • MD Simulations: Model solvation effects in aqueous environments to predict stability of the (2Z)-configuration over time .
  • In Silico ADMET: Tools like SwissADME assess logP (lipophilicity) and CYP450 metabolism to guide experimental stability testing .

Q. What role do non-classical hydrogen bonds play in stabilizing the solid-state structure?

Methodological Answer: Intermolecular C–H···O and C–H···F interactions (observed in related benzamide crystals) contribute to lattice energy, reducing solubility in polar solvents. Single-crystal XRD data (e.g., CCDC entries) quantify bond lengths (≈2.8–3.2 Å) and angles (≈140–160°) for these interactions .

Q. How can regioselectivity challenges in functionalizing the benzothiazole ring be addressed?

Methodological Answer:

  • Directing Groups: Introduce electron-withdrawing substituents (e.g., nitro) at the 4-position to direct electrophilic substitution to the 6-position .
  • Catalytic Strategies: Use Pd(OAc)2 with ligands (XPhos) for Suzuki-Miyaura coupling of aryl boronic acids to the propargyl group .

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